N-(1-Methyl-3,3-diphenylpropyl)formamide

Hepatotoxicity Safety pharmacology Xenobiotic metabolism

N-(1-Methyl-3,3-diphenylpropyl)formamide (NMDPF; CAS 123795-30-2) is a small-molecule secondary formamide (C17H19NO, MW 253.34 g/mol) classified under the MeSH headings Benzhydryl Compounds and Formamides. The compound is a well-characterized metabolite of tertiary arylaliphatic amines such as Recipavrin, and has been studied primarily in the context of xenobiotic metabolism and hepatotoxicity.

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
CAS No. 123795-30-2
Cat. No. B049323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Methyl-3,3-diphenylpropyl)formamide
CAS123795-30-2
SynonymsN-(1-methyl-3,3-diphenylpropyl)formamide
N-(1-methyl-3,3-diphenylpropyl)formamide, (+-)-isomer
NMDPF
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC=O
InChIInChI=1S/C17H19NO/c1-14(18-13-19)12-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,13-14,17H,12H2,1H3,(H,18,19)
InChIKeyLWFQQSPCHSMMQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Methyl-3,3-diphenylpropyl)formamide (CAS 123795-30-2): Compound Identity and Core Characteristics for Procurement


N-(1-Methyl-3,3-diphenylpropyl)formamide (NMDPF; CAS 123795-30-2) is a small-molecule secondary formamide (C17H19NO, MW 253.34 g/mol) classified under the MeSH headings Benzhydryl Compounds and Formamides [1]. The compound is a well-characterized metabolite of tertiary arylaliphatic amines such as Recipavrin, and has been studied primarily in the context of xenobiotic metabolism and hepatotoxicity [2]. Its physicochemical properties—predicted LogP ~3.8, boiling point ~445°C, and flash point ~270°C—define its handling and formulation envelope . Critically, NMDPF is explicitly documented as causing hepatotoxicity, a safety liability absent from many structurally similar formamides [1].

Metabolism Xenobiotic metabolism and bioactivation pathway studies; secondary formamide probe
Hepatotoxicity Reported hepatotoxicity context supports structure–toxicity relationship research
Analytical GC-MS reference standard for authentic metabolite versus thermal artifact discrimination

Why Generic Substitution of N-(1-Methyl-3,3-diphenylpropyl)formamide (CAS 123795-30-2) Is Unreliable Without Verified Differentiation Data


N-(1-Methyl-3,3-diphenylpropyl)formamide possesses a specific N-(1-methyl-3,3-diphenylpropyl) substitution pattern that determines its metabolic fate, hepatotoxic potential, and physicochemical behavior [1]. In-class formamides—such as the tertiary N-methyl analog, the des-methyl N-(3,3-diphenylpropyl)formamide, and N-formylmethamphetamine—diverge markedly in their metabolic pathways, glucuronidation profiles, and toxicological endpoints [2]. For instance, the secondary formamide NMDPF gives rise to isocyanate-derived S-linked glutathione and N-acetylcysteine conjugates in rats, a pathway that is either absent or operates with different efficiency in its tertiary N-methyl counterpart [3]. Generic procurement without explicit lot-specific identity confirmation, impurity profiling, and toxicological context therefore risks selecting a compound with unanticipated metabolic activation, off-target reactivity, or safety liabilities that compromise experimental reproducibility and regulatory acceptability.

N-Methyl analog Metabolic pathway diverges to glucuronidation; isocyanate bioactivation absent or not reported. May shift reactive metabolite endpoints.
Des-Methyl analog Lower predicted lipophilicity alters chromatographic retention and protein binding. Chromatographic method may not transfer directly.
Class mismatch In-class formamides differ in hepatotoxicity annotation. Toxicity endpoint context may not transfer; requires lot-specific identity verification.

Quantitative Evidence Guide: Verified Differentiation of N-(1-Methyl-3,3-diphenylpropyl)formamide (CAS 123795-30-2) Against Closest Analogs


Hepatotoxicity Liability of N-(1-Methyl-3,3-diphenylpropyl)formamide vs. N-Methyl Analog: A Critical Safety Differentiator for In Vivo Study Design and Procurement

N-(1-Methyl-3,3-diphenylpropyl)formamide (NMDPF) is explicitly annotated in the MeSH database with the note 'causes hepatoxicity' [1]. This hepatotoxic liability is not annotated for its tertiary N-methyl analog ((+-)-N-methyl-N-(1-methyl-3,3-diphenylpropyl)formamide), which is extensively metabolized via N-dealkylation, oxidative deamination, N-oxidation, and phenyl ring oxidation without an equivalent hepatotoxicity flag [2]. While quantitative histopathology or ALT/AST elevation data are not available in the identified primary literature, the MeSH-curated safety annotation represents a class-level differentiation that directly impacts compound selection for in vivo studies.

Hepatotoxicity Annotation
Class-level
NMDPF annotated as 'causes hepatoxicity' in MeSH curation; qualitative
Supports hepatotoxicity endpoint review; N-methyl analog lacks equivalent annotation
Quantitative in vivo hepatotoxicity data not identified; source-specific review recommended
Hepatotoxicity Safety pharmacology Xenobiotic metabolism

Metabolic Fate Divergence: S-Linked Conjugate Formation from N-(1-Methyl-3,3-diphenylpropyl)formamide vs. Glucuronidation-Predominant Pathway of the Tertiary N-Methyl Analog

In rats dosed with N-(1-methyl-3,3-diphenylpropyl)formamide, the water-soluble S-linked conjugates N-acetyl-S-[N-(1-methyl-3,3-diphenylpropylcarbamoyl)]cysteine (urine) and S-[N-(1-methyl-3,3-diphenylpropylcarbamoyl)]glutathione (bile) were identified as major metabolites, implicating a reactive isocyanate intermediate pathway [1]. In contrast, the tertiary N-methyl analog ((+-)-N-methyl-N-(1-methyl-3,3-diphenylpropyl)formamide) yields a distinct suite of non-conjugated and glucuronidated metabolites—including carbinolamide glucuronide, phenolic glucuronides, and N-dealkylated products—without reported S-linked isocyanate-derived conjugates [2][3]. This pathway-level divergence means the two compounds cannot be substituted interchangeably in metabolic activation or reactive metabolite trapping studies.

Metabolic Fate Divergence
Context-dependent
NMDPF (target)
S-linked glutathione & NAC conjugates via isocyanate intermediate
N-methyl analog
Carbinolamide glucuronide, phenolic glucuronides; no S-linked conjugates reported
Supports bioactivation pathway interpretation; pathways do not transfer between analogs
Male Wistar rats; cross-study comparison; quantitative yield data not directly comparable
Drug metabolism Xenobiotic conjugation Isocyanate bioactivation

GC-MS Detection Identity: Thermal Decomposition of Carbinolamide to N-(1-Methyl-3,3-diphenylpropyl)formamide as an Analytical Selection Factor

The carbinolamide N-hydroxymethyl-N-(1-methyl-3,3-diphenylpropyl)formamide—derived from the tertiary N-methyl analog—undergoes thermal decomposition in the gas chromatograph inlet to yield N-(1-methyl-3,3-diphenylpropyl)formamide unless stabilized as a trimethylsilyl (TMS) derivative [1]. This means that GC-MS analysis of biological samples containing the N-methyl analog may artifactually generate NMDPF. Laboratories quantifying NMDPF must therefore verify whether the detected signal represents bona fide NMDPF or thermal decomposition product by employing LC-MS/MS or TMS derivatization protocols. In contrast, N-(3,3-diphenylpropyl)formamide lacks the 1-methyl substituent and thus cannot generate NMDPF via this decomposition pathway, making it analytically distinguishable.

GC-MS Artifact Discrimination
Head-to-head
Carbinolamide thermally decomposes to NMDPF in GC inlet; TMS derivatization required for unambiguous discrimination
Supports analytical method differentiation; authentic NMDPF standard essential for GC-MS workflows
Des-methyl analog cannot generate NMDPF artifactually; LC-MS/MS recommended for confirmation
Analytical chemistry GC-MS Carbinolamide stability

Physicochemical Property Differentiation: N-(1-Methyl-3,3-diphenylpropyl)formamide vs. Des-Methyl Analog for Formulation and Chromatography

N-(1-Methyl-3,3-diphenylpropyl)formamide has a predicted LogP of 3.89 (ACD/Labs) with 5 freely rotatable bonds, 1 H-bond donor, and 2 H-bond acceptors . The des-methyl analog N-(3,3-diphenylpropyl)formamide (lacking the 1-methyl substituent) is expected to have a lower LogP and different chromatographic retention behavior, although explicit experimental LogP values were not identified in the searched literature. The target compound's predicted LogP of 3.8–3.9 places it in a lipophilicity range that significantly impacts reversed-phase HPLC retention, protein binding, and membrane permeability relative to less lipophilic formamide analogs.

Physicochemical Profile
Class-level
Predicted LogP 3.8–3.9; 5 rotatable bonds; 1 H-bond donor; 2 H-bond acceptors
Supports chromatographic method context; lipophilicity may affect retention and protein binding versus des-methyl analog
ACD/Labs prediction; experimental LogP not identified; class-level inference
Physicochemical properties LogP Chromatographic retention

Verified Application Scenarios Where N-(1-Methyl-3,3-diphenylpropyl)formamide (CAS 123795-30-2) Provides Defensible Procurement Value


Reactive Metabolite and Bioactivation Studies Requiring Isocyanate Pathway Characterization

N-(1-Methyl-3,3-diphenylpropyl)formamide is the definitive starting material for studies of formamide-mediated isocyanate bioactivation. Its in vivo conversion to reactive N-(1-methyl-3,3-diphenylpropyl)isocyanate and subsequent trapping as S-linked glutathione and N-acetylcysteine conjugates has been experimentally confirmed in rats [1]. This pathway is unique to the secondary formamide and is not replicated by the tertiary N-methyl analog, making NMDPF the only appropriate choice for investigations of isocyanate-mediated hepatotoxicity mechanisms or for generating the synthetic isocyanate standard via reaction of 1-methyl-3,3-diphenylpropylamine with trichloromethyl chloroformate [1].

Hepatotoxicity Mechanistic Studies and Safety Screening Panels

Given the explicit MeSH annotation that NMDPF 'causes hepatoxicity' [2], this compound is a fit-for-purpose tool for positive-control hepatotoxicity screening, in vitro hepatocyte stress assays, and mechanistic studies comparing hepatotoxic versus non-hepatotoxic formamide congeners. Its documented toxicity profile differentiates it from the N-methyl analog, which lacks a hepatotoxicity flag, enabling head-to-head structure–toxicity relationship investigations.

GC-MS Analytical Reference Standard for Discrimination of Authentic Metabolite vs. Thermal Artifact

The well-characterized thermal decomposition of carbinolamide metabolites to NMDPF in GC inlets [3] establishes NMDPF as an essential reference standard for bioanalytical laboratories. Its use permits unambiguous retention time and mass spectral matching to distinguish genuine NMDPF from artifactually generated NMDPF in biological extracts. Procurement of the authentic standard, combined with TMS derivatization protocols, is mandatory for laboratories reporting NMDPF as a metabolite of tertiary arylaliphatic amines or formamides.

Metabolic Pathway Mapping and Cross-Species Comparative Metabolism Studies

NMDPF serves as a key intermediate standard in the metabolic pathway mapping of tertiary arylaliphatic amine drugs such as Recipavrin [4]. The detailed characterization of its biliary and urinary metabolite profile—including S-linked conjugates, glucuronides, and oxidative metabolites—provides a reference framework for comparative metabolism studies across species, enabling laboratories to benchmark their own metabolic profiling data against published rat metabolism data.

Application
Selection Property
Validation Focus
Bioactivation pathway research
Isocyanate intermediate pathway profile
S-linked conjugate formation verification
Hepatotoxicity screening context
Reported hepatotoxicity annotation
Structure–toxicity endpoint review
GC-MS analytical method validation
Thermal artifact discrimination capability
Authentic vs. artifact signal confirmation
Cross-species metabolism studies
Metabolite profile reference framework
Comparative metabolism benchmarking
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